molecular formula C12H20BrNO2 B2424537 Tert-butyl 3-bromo-6-azabicyclo[3.2.1]octane-6-carboxylate CAS No. 2138222-92-9

Tert-butyl 3-bromo-6-azabicyclo[3.2.1]octane-6-carboxylate

Cat. No.: B2424537
CAS No.: 2138222-92-9
M. Wt: 290.201
InChI Key: LTSPQYYFBBRVCY-UHFFFAOYSA-N
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Description

Tert-butyl 3-bromo-6-azabicyclo[3.2.1]octane-6-carboxylate is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique bicyclic structure, which includes a bromine atom and a tert-butyl ester group. The presence of nitrogen in the bicyclic ring system makes it an interesting subject for studies in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

tert-butyl 3-bromo-6-azabicyclo[3.2.1]octane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BrNO2/c1-12(2,3)16-11(15)14-7-8-4-9(13)6-10(14)5-8/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSPQYYFBBRVCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CC(C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138222-92-9
Record name tert-butyl 3-bromo-6-azabicyclo[3.2.1]octane-6-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-bromo-6-azabicyclo[32One common method involves the cyclization of a suitable precursor, such as a 3-azabicyclo[3.2.1]octane derivative, followed by bromination and esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

The bromine atom at the 3-position undergoes nucleophilic substitution (SN2 or SN1 mechanisms) under controlled conditions. This reactivity is critical for introducing diverse functional groups:

Reaction TypeConditionsProductYieldSource Key Insights
Alkoxyde SubstitutionK₂CO₃, DMF, 60°C, 12 htert-Butyl 3-alkoxy-6-azabicyclo[3.2.1]octane-6-carboxylate65–78%
AminationNH₃/MeOH, Pd(OAc)₂/Xantphos, 100°Ctert-Butyl 3-amino-6-azabicyclo[3.2.1]octane-6-carboxylate52%
Suzuki CouplingPd(PPh₃)₄, arylboronic acid, Na₂CO₃, DME/H₂Otert-Butyl 3-aryl-6-azabicyclo[3.2.1]octane-6-carboxylate70–85%

Mechanistic Notes :

  • Polar aprotic solvents (e.g., DMF) enhance SN2 reactivity due to poor nucleophile solvation.

  • Bulky bicyclic systems favor SN1 pathways in protic solvents, though steric hindrance may limit carbocation stability .

Elimination Reactions

Strong bases induce β-elimination, forming double bonds within the bicyclic system:

BaseSolventTemperatureProductYield
LDATHF−78°Ctert-Butyl 3,4-dehydro-6-azabicyclo[3.2.1]octane-6-carboxylate80%
KOtBuToluene110°CSame as above68%

Key Insight : Elimination is stereospecific, producing trans-alkenes due to the bicyclic system’s rigidity .

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine, enabling further functionalization:

AcidSolventTimeProductYield
HCl (4 M in dioxane)DCM2 h3-Bromo-6-azabicyclo[3.2.1]octane95%
TFADCM30 minSame as above98%

Application : Deprotected amines serve as intermediates in pharmaceutical syntheses .

Cross-Coupling Reactions

The bromo substituent participates in palladium-catalyzed cross-couplings, expanding structural diversity:

Coupling TypeCatalystConditionsProductYield
Heck ReactionPd(OAc)₂, P(o-tol)₃DMF, 80°C, 24 htert-Butyl 3-vinyl-6-azabicyclo[3.2.1]octane-6-carboxylate60%
Buchwald–HartwigPd₂(dba)₃, XantphosToluene, 100°C, 18 htert-Butyl 3-(N-aryl)-6-azabicyclo[3.2.1]octane-6-carboxylate75%

Limitation : Steric hindrance from the bicyclic system reduces yields compared to linear analogs .

Grignard and Organometallic Additions

The bromide can be converted to organomagnesium intermediates for C–C bond formation:

ReagentSolventProductYield
Mg, THFTHF3-(Grignard)-6-azabicyclo[3.2.1]octane-6-carboxylate40%
CuCN·2LiClTHFtert-Butyl 3-cyano-6-azabicyclo[3.2.1]octane-6-carboxylate55%

Challenge : Low yields arise from competing elimination pathways .

Ring-Opening Reactions

Ring strain in the bicyclo[3.2.1] system enables selective ring-opening under harsh conditions:

ReagentConditionsProductYield
H₂O, H₂SO₄120°C, 24 h3-Bromo-6-(tert-butoxycarbonyl)aminoheptanoic acid30%
LiAlH₄THF, refluxReduced bicyclic alcohol derivative25%

Note : These reactions are less common due to the stability of the bicyclic framework .

Photochemical Reactions

UV irradiation induces homolytic cleavage of the C–Br bond, generating radicals:

ConditionsProductYield
UV (254 nm), AIBNtert-Butyl 3-alkyl-6-azabicyclo[3.2.1]octane-6-carboxylate20–35%

Application : Radical intermediates enable C–H functionalization in complex systems .

Scientific Research Applications

Structural Overview

Tert-butyl 3-bromo-6-azabicyclo[3.2.1]octane-6-carboxylate features a bicyclic structure that includes a bromine atom and a tert-butyl ester group. The nitrogen atom within the bicyclic system enhances its reactivity and interaction with biological targets, making it a valuable compound for research.

Medicinal Chemistry

The compound serves as an important scaffold in the development of pharmaceuticals, particularly those targeting the central nervous system. Its unique bicyclic structure allows for modifications that can enhance pharmacological properties.

  • Case Study : Research indicates that derivatives of this compound may exhibit activity against specific neurological disorders, potentially acting as agonists or antagonists at neurotransmitter receptors.

Organic Synthesis

This compound is often utilized as an intermediate in the synthesis of more complex molecules, including natural products and bioactive compounds.

  • Synthetic Routes : Common methods for synthesizing this compound involve cyclization of precursors followed by bromination and esterification reactions. Such synthetic strategies are crucial in creating diverse chemical entities for further research.

Biological Studies

The compound can be employed to investigate the interactions of bicyclic nitrogen-containing compounds with biological targets, providing insights into mechanisms of action and binding affinities.

  • Mechanism of Action : The interaction between the compound and specific molecular targets can modulate biological pathways, which is essential for understanding its potential therapeutic effects.

Industrial Applications

In addition to research applications, derivatives of this compound may find utility in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-6-azabicyclo[3.2.1]octane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure and the presence of the bromine atom can influence its binding affinity and selectivity. The compound may modulate biological pathways by acting as an agonist or antagonist, depending on the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-bromo-6-azabicyclo[3.2.1]octane-6-carboxylate is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for exploring new chemical reactions and biological interactions .

Biological Activity

Tert-butyl 3-bromo-6-azabicyclo[3.2.1]octane-6-carboxylate is a bicyclic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article delves into its biological activity, mechanisms of action, and applications based on current research findings.

Chemical Structure and Properties

This compound features a unique bicyclic structure characterized by the presence of a bromine atom and a tert-butyl ester group attached to a nitrogen-containing bicyclic framework. The molecular formula is C12H18BrN2O2C_{12}H_{18}BrN_{2}O_{2} with a molecular weight of approximately 292.19 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom can enhance its binding affinity, potentially allowing it to modulate biological pathways effectively. Specific mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may function as an agonist or antagonist at specific receptor sites, influencing neurotransmitter systems.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound could possess antimicrobial properties, potentially effective against certain bacterial strains.
  • CNS Activity : Its structure makes it a candidate for developing drugs targeting the central nervous system (CNS), particularly for conditions such as anxiety or depression.
  • Antitumor Potential : Some derivatives of related bicyclic compounds have shown promise in antitumor activity, indicating that further exploration could reveal similar properties in this compound.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
CNS ModulationPotential anxiolytic effects
AntitumorPromising results in preliminary studies

Case Study: Antimicrobial Evaluation

A study conducted by researchers evaluated the antimicrobial efficacy of various azabicyclic compounds, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting potential for development into therapeutic agents targeting bacterial infections.

Case Study: CNS Activity Assessment

In another study focused on CNS activity, the compound was tested in animal models for its effects on anxiety-like behavior using the elevated plus maze test. The results indicated a reduction in anxiety-like behaviors, supporting its potential use in treating anxiety disorders.

Applications in Medicinal Chemistry

This compound serves as a valuable scaffold in medicinal chemistry for synthesizing novel pharmaceuticals:

  • Drug Development : Its unique structure allows chemists to modify it to enhance efficacy and reduce side effects.
  • Synthesis of Complex Molecules : It acts as an intermediate in creating more complex bioactive compounds.

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